molecular formula C8H7NO2 B13298734 5-Amino-1-benzofuran-7-ol

5-Amino-1-benzofuran-7-ol

Cat. No.: B13298734
M. Wt: 149.15 g/mol
InChI Key: LYHXKNHRCDBJQL-UHFFFAOYSA-N
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Description

5-Amino-1-benzofuran-7-ol is a heterocyclic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives, including 5-Amino-1-benzofuran-7-ol, often involves large-scale cyclization reactions using optimized catalysts and conditions to ensure efficiency and cost-effectiveness. The use of transition-metal catalysis is also common in industrial settings to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzofuran-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

5-Amino-1-benzofuran-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    5-Hydroxy-1-benzofuran: Similar structure but lacks the amino group.

    7-Amino-1-benzofuran: Similar structure but lacks the hydroxyl group.

Uniqueness

5-Amino-1-benzofuran-7-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

5-amino-1-benzofuran-7-ol

InChI

InChI=1S/C8H7NO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H,9H2

InChI Key

LYHXKNHRCDBJQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)N)O

Origin of Product

United States

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